molecular formula C17H16N2O4S2 B2777038 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 896290-83-8

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

Katalognummer: B2777038
CAS-Nummer: 896290-83-8
Molekulargewicht: 376.45
InChI-Schlüssel: JVKPBTULSGDBSW-ISLYRVAYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(4-Methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with methoxy and methyl groups at positions 4 and 3, respectively. The E-configuration of the imine bond (C=N) in the thiazol-2(3H)-ylidene moiety is critical for its stereochemical stability.

However, specific pharmacological data for this molecule are absent in the provided literature.

Eigenschaften

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-19-15-13(23-2)8-5-9-14(15)24-17(19)18-16(20)11-6-4-7-12(10-11)25(3,21)22/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKPBTULSGDBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the methylsulfonyl group and methoxy substituent contributes to its chemical reactivity and potential interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H16N2O3S
Molecular Weight316.37 g/mol
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzothiazole ring can participate in hydrogen bonding and π-π stacking interactions, influencing enzyme activities or receptor binding.

  • Antiviral Activity : Preliminary studies suggest that derivatives of benzothiazole can inhibit viral replication by modulating intracellular factors such as APOBEC3G, which plays a role in antiviral defense mechanisms .
  • Anticancer Potential : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through apoptosis induction. The mechanism often involves interaction with apoptotic pathways and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

Research indicates that variations in the substituents on the benzothiazole core significantly affect biological activity. Key findings include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances anticancer activity by improving the compound's ability to stabilize interactions with target proteins .
  • Methylsulfonyl Group : This group has been linked to increased solubility and bioavailability, which are crucial for effective therapeutic action.

Antiviral Activity against Hepatitis B Virus (HBV)

A study evaluated the efficacy of various benzamide derivatives against HBV, revealing that compounds structurally similar to this compound exhibited significant antiviral activity. The mechanism involved increasing intracellular levels of A3G, which inhibits HBV replication .

Anticancer Activity

In vitro assays demonstrated that compounds related to this structure exhibited cytotoxic effects on various cancer cell lines, including Jurkat and HT-29 cells. The IC50 values indicated potent antiproliferative effects comparable to standard chemotherapeutics like doxorubicin .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Research indicates that compounds similar to (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide may enhance intracellular levels of APOBEC3G, a protein that inhibits viral replication. This mechanism suggests potential applications in treating viral infections, including Hepatitis B virus (HBV) and HIV .

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects with IC50 values indicating strong inhibition of cell proliferation. The structure-activity relationship (SAR) analysis reveals that modifications to the benzothiazole moiety can enhance its efficacy against specific cancer types .

Case Studies

  • Anticancer Efficacy : In vitro studies have demonstrated that derivatives of this compound inhibit the growth of human lung adenocarcinoma cells (A549) and other cancer lines. For instance, a related study reported IC50 values of 23.30 ± 0.35 mM against A549 cells, highlighting its potential as an anticancer agent .
  • Antiviral Activity Against HBV : A study focused on N-phenylbenzamide derivatives showed broad-spectrum antiviral effects against HBV. The synthesized derivatives were evaluated for their ability to inhibit HBV replication in vitro, suggesting a promising avenue for further research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzamide and heterocyclic derivatives from the provided evidence:

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) IR Spectral Features (cm⁻¹) Yield (%) Reference
(E)-N-(4-Methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide Not provided Methoxy, methylsulfonyl, benzothiazol-2-ylidene Not reported Expected: C=O (~1670), S=O (~1350, 1150) Not reported
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 348.39 Isoxazole, benzamide, thiadiazole 160 1606 (C=O) 70
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 414.49 Acetyl, pyridine, thiadiazole 290 1679, 1605 (2C=O) 80
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione (7–9) ~450 (estimated) Sulfonyl, triazole, fluorophenyl Not reported 1247–1255 (C=S), 3278–3414 (NH) Not reported
N-(Benzo[d]thiazol-2-yl)benzamide (3ar) 256.31 Benzothiazole, benzamide Not reported Not provided 57

Key Observations:

Structural Complexity and Functional Groups :

  • The target compound’s methylsulfonyl group distinguishes it from analogs like 6 and 8a , which feature acetyl or isoxazole substituents. Sulfonyl groups enhance polarity and may improve solubility in aqueous media compared to acetylated derivatives .
  • Compounds with triazole-thione cores (e.g., 7–9 ) exhibit tautomerism, which is absent in the rigid benzothiazol-2-ylidene scaffold of the target compound. This rigidity may confer greater thermal stability, as suggested by the high melting point (290°C) of 8a .

Synthesis and Yield :

  • The target compound’s synthesis likely parallels methods for 3ar (57% yield via condensation of benzaldehyde and benzo[d]thiazol-2-amine) but requires additional steps to introduce the methylsulfonyl and methoxy groups .
  • Yields for thiadiazole derivatives (e.g., 6 , 8a ) range from 70–80%, suggesting that multi-step syntheses for the target compound may achieve similar efficiency if optimized .

Spectral Characteristics: The C=O stretch in the target compound’s benzamide group is expected near 1670 cm⁻¹, consistent with 6 (1606 cm⁻¹) and 8a (1605–1679 cm⁻¹). The methylsulfonyl group would show symmetric and asymmetric S=O stretches near 1150 and 1350 cm⁻¹, respectively, analogous to sulfonyl peaks in 7–9 . Unlike triazole-thiones (7–9), the target compound lacks an S-H stretch (~2500–2600 cm⁻¹), confirming its non-tautomeric nature .

The methylsulfonyl group may enhance binding to enzymatic targets (e.g., kinases) via polar interactions .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide?

  • Methodology : The synthesis typically involves multi-step organic reactions:

Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives under acidic conditions.

Introduction of the methylsulfonyl group through sulfonation or substitution reactions.

Condensation reactions to form the ylidene-benzamide linkage under controlled pH and temperature .

  • Key Considerations : Solvent selection (e.g., dimethyl sulfoxide, acetonitrile) and purification techniques (e.g., column chromatography) are critical for yield optimization .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : Resolves 3D conformation and intramolecular interactions (e.g., hydrogen bonding) .
    • Example : details NMR data for analogous thiazole derivatives, validating structural assignments.

Q. What preliminary biological activities have been reported for similar benzothiazole derivatives?

  • Reported Activities :

  • Anticancer : Inhibition of metastatic cell migration via modulation of kinase pathways.
  • Antimicrobial : Activity against Gram-positive bacteria.
  • Antiviral : Interference with viral replication enzymes .
    • Screening Methods : Initial assays include cell viability (MTT) and enzyme inhibition studies (IC50 determination) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while maintaining purity?

  • Advanced Methods :

  • Continuous Flow Reactors : Enhance reaction consistency and scalability.
  • Green Chemistry : Use of biodegradable solvents (e.g., ethanol-water mixtures) and catalytic recycling.
  • Process Analytical Technology (PAT) : Real-time monitoring via HPLC or TLC to track intermediates .
    • Case Study : highlights controlled copolymerization techniques for analogous reagents, emphasizing temperature and solvent optimization.

Q. How do structural modifications (e.g., sulfonyl group substitution) affect bioactivity?

  • Comparative Analysis :

Substituent Biological Activity Mechanistic Insight
MorpholinosulfonylEnhanced solubilityImproved pharmacokinetics
MethylsulfonylHigher metabolic stabilityReduced CYP450 interactions
TrifluoromethylIncreased target affinityHydrophobic binding to enzyme pockets
  • Experimental Approach : Structure-activity relationship (SAR) studies using analogs from and .

Q. How can contradictory data in biological assays (e.g., variable IC50 values) be resolved?

  • Troubleshooting Strategies :

Assay Standardization : Uniform cell lines (e.g., HEK293 vs. HeLa) and buffer conditions.

Metabolic Stability Testing : Evaluate compound degradation in serum (e.g., half-life analysis).

Computational Modeling : Molecular docking to predict binding modes and off-target effects .

  • Example : describes STING agonist optimization using iterative NMR and activity profiling.

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Proposed Mechanisms :

  • Enzyme Inhibition : Competitive binding at ATP pockets (e.g., kinases) via sulfonyl group interactions.
  • Receptor Modulation : Allosteric effects on G-protein-coupled receptors (GPCRs) .
    • Supporting Data : identifies thiazole derivatives as kinase inhibitors via crystallographic analysis.

Methodological Resources

  • Synthetic Protocols : Refer to (multi-step synthesis) and (reaction condition optimization).
  • Biological Assays : (antibacterial testing) and (anticancer migration assays).
  • Computational Tools : PubChem data () for physicochemical properties; molecular dynamics simulations for target prediction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.